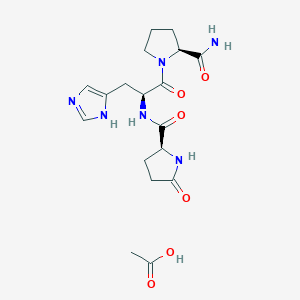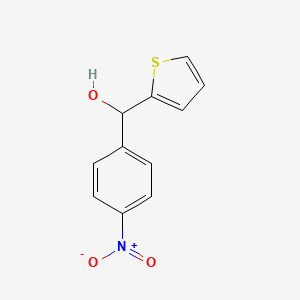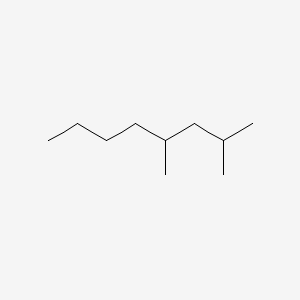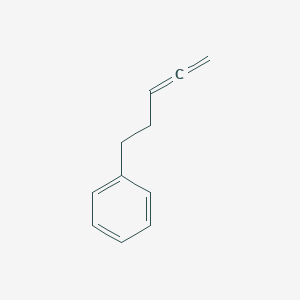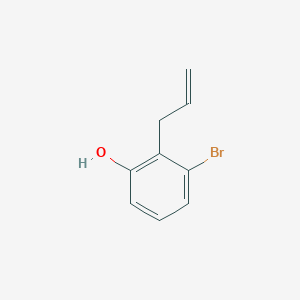
2-Allyl-3-bromophenol
Übersicht
Beschreibung
2-Allyl-3-bromophenol is a chemical compound with the molecular formula C9H9BrO . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of 2-Allyl-3-bromophenol consists of a phenol group (a benzene ring with a hydroxyl group) substituted with an allyl group (a prop-2-en-1-yl group) and a bromine atom .Wissenschaftliche Forschungsanwendungen
1. Inhibitory Effects on Carbonic Anhydrase Isoenzymes
2-Allyl-3-bromophenol derivatives have been studied for their effects on carbonic anhydrase isoenzymes. These derivatives exhibit excellent inhibitory effects, particularly against human carbonic anhydrase I and II, which are key enzymes in many physiological processes. The research indicates that these compounds could be of significant interest in the development of therapeutic agents for conditions involving these enzymes (Boztaş et al., 2015).
2. Synthesis and Organic Chemistry
2-Allyl-3-bromophenol plays a role in various synthesis processes in organic chemistry. For example, it's involved in the regioselective nucleophilic attack on π-allyl Pd complexes, demonstrating its utility in forming specific organic compounds (Organ, Miller, & Konstantinou, 1998).
3. Material Science and Electronics
In material science, derivatives of 2-Allyl-3-bromophenol have been used in the synthesis of novel materials like self-assembled monolayers of allyl phenyl thiophene ether, which show potential as dielectric materials in organic thin-film transistors (Sathyapalan et al., 2008).
4. Kinetics and Mechanisms in Organic Reactions
The compound has been used to study the kinetics of reactions like the synthesis of 4-bromophenyl allyl ether through phase transfer catalysis. Understanding these kinetics is crucial for optimizing industrial chemical processes (Wang & Yang, 1990).
5. Pharmaceutical Applications
In the pharmaceutical field, derivatives of 2-Allyl-3-bromophenol have been investigated for their potential as therapeutic agents. Studies include the synthesis of bromophenol derivatives with acetylcholinesterase and butyrylcholinesterase inhibitory actions, indicating their possible use in treating diseases like Alzheimer's (Öztaşkın et al., 2017).
6. Antioxidant Properties
2-Allyl-3-bromophenol and its derivatives also display antioxidant properties. Their radical scavenging activities and effects on biological systems are of interest in developing new antioxidant agents (Fujisawa et al., 2002).
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the development of new synthetic routes towards functionalized aniline derivatives, as anilines and aminophenols are versatile building blocks that play a key role in diverse syntheses, especially in medicinal chemistry . Additionally, the combination of continuous-flow and photochemistry could be explored further, as it can achieve efficient light irradiation and a repeatable energy-saving system .
Eigenschaften
IUPAC Name |
3-bromo-2-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6,11H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGRBNBMTSKPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571974 | |
| Record name | 3-Bromo-2-(prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-3-bromophenol | |
CAS RN |
41389-15-5 | |
| Record name | 3-Bromo-2-(prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethanamine](/img/structure/B1655649.png)
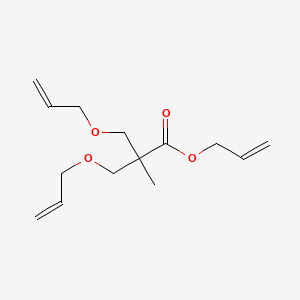


![1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperazine](/img/structure/B1655655.png)
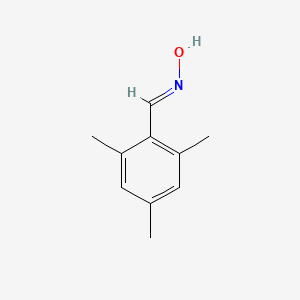
![2,6-Diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenol](/img/structure/B1655657.png)

